N-Methyl-2-(thiophen-2-YL)ethanamine
Overview
Description
“N-Methyl-2-(thiophen-2-YL)ethanamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . The empirical formula is C6H9NS .
Synthesis Analysis
2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . It may also be used to functionalize multiwall carbon nanotubes (MWCNT) .
Molecular Structure Analysis
The molecular weight of “this compound” is 127.21 . The SMILES string representation is NCCc1cccs1 .
Chemical Reactions Analysis
“this compound” undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) . The boiling point is 200-201 °C/750 mmHg (lit.) , and the density is 1.087 g/mL at 25 °C (lit.) .
Scientific Research Applications
Solid State and Solution Characterization
Research conducted by Canary et al. (1998) focused on the synthesis of ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine derivatives, which form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess an electrophilic coordination site and are characterized by a propeller-like spatial arrangement of the pyridyl groups. This research contributes to understanding the structural and chiroptical properties of such complexes in both solid state and solution, which is crucial for applications in catalysis and material science (Canary et al., 1998).
Thiol–Maleimide “Click” Chemistry
Northrop et al. (2015) investigated the thiol–maleimide "click" reactions, which are essential in bioconjugation chemistry and the synthesis of multifunctional materials. The study explored the influence of solvents, initiators, and thiols on the reaction mechanism, kinetics, and selectivity, providing significant insights for optimizing these reactions in various scientific and industrial applications (Northrop et al., 2015).
Synthesis and Anticandidal Activity
Kaplancıklı et al. (2014) synthesized tetrazole derivatives with potential biological activity, including anticandidal properties. Some compounds showed potent anticandidal agents with weak cytotoxicities, indicating their potential as therapeutic agents against Candida infections (Kaplancıklı et al., 2014).
Copper-Catalyzed Stereospecific C–S Coupling
Jiang et al. (2018) developed a method for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This method is significant for applications in asymmetric synthesis and the production of chiral molecules, which are important in pharmaceuticals and fine chemicals (Jiang et al., 2018).
Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines
Eshleman et al. (2018) explored the pharmacology of psychoactive substituted 2,5-dimethoxy-N-benzylphenethylamines, focusing on their potency and efficacy at 5-HT2A receptors. Although this study edges towards pharmacological applications, it provides valuable insights into the receptor interactions of these compounds, which could inform further research in neurochemistry and potentially lead to the development of new therapeutic agents (Eshleman et al., 2018).
Safety and Hazards
Future Directions
The potential future directions for “N-Methyl-2-(thiophen-2-YL)ethanamine” could involve its use as a probable substitute to the pyridine ligand on the performance of poly (3-hexylthiophene)/CdSe hybrid solar cells . It may also find use in the functionalization of multiwall carbon nanotubes (MWCNT) .
Mechanism of Action
Target of Action
N-Methyl-2-(thiophen-2-YL)ethanamine is an aromatic amine
Mode of Action
It’s known that it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the target’s structure and function.
Biochemical Pathways
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may influence pathways involving these derivatives .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 200-201 °c/750 mmhg and density of 1.087 g/mL at 25 °C , may influence its bioavailability.
Result of Action
The compound’s ability to form piperazine-2,6-dione derivatives suggests that it may induce structural changes in its targets, potentially altering their function .
Action Environment
The compound’s sensitivity to air suggests that exposure to oxygen may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-Methyl-2-(thiophen-2-yl)ethanamine plays a significant role in biochemical reactions, particularly in the formation of piperazine-2,6-dione derivatives through microwave-induced condensation with iminodiacetic acid . This compound interacts with various enzymes and proteins, including those involved in the functionalization of multiwall carbon nanotubes (MWCNT) and the synthesis of pyrimidine derivatives . The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a ligand in hybrid solar cells suggests that it can modulate the electronic properties of cells, potentially affecting cellular energy metabolism . Additionally, its interactions with proteins and enzymes can lead to changes in gene expression, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, its ability to form covalent bonds with proteins can lead to changes in their structure and function, ultimately affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be sensitive to air and light, which can lead to its degradation and reduced stability . Long-term studies have shown that prolonged exposure to environmental factors can result in the formation of degradation products, which may have different biochemical properties and effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s stability and activity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved enzyme activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and interactions with other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and effects on cellular function. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may be localized to the mitochondria, where it can influence cellular energy metabolism and other mitochondrial functions .
Properties
IUPAC Name |
N-methyl-2-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCPAWBLQEUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331177 | |
Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106891-32-1 | |
Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106891-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.